1-[4-(1H-INDOLE-2-CARBONYL)PIPERAZIN-1-YL]-4-(PYRROLIDIN-1-YL)BUTANE-1,4-DIONE
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Overview
Description
1-[4-(1H-Indole-2-carbonyl)piperazin-1-yl]-4-(pyrrolidin-1-yl)butane-1,4-dione is a complex organic compound that features an indole moiety, a piperazine ring, and a pyrrolidine ring. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(1H-indole-2-carbonyl)piperazin-1-yl]-4-(pyrrolidin-1-yl)butane-1,4-dione typically involves the condensation of piperazine-2,6-dione derivatives with 1H-indole-2-carboxylic acid under microwave irradiation. This method provides high yields and is efficient .
Industrial Production Methods
the use of microwave irradiation for the synthesis of piperazine-2,6-dione derivatives suggests that similar techniques could be scaled up for industrial applications .
Chemical Reactions Analysis
Types of Reactions
1-[4-(1H-Indole-2-carbonyl)piperazin-1-yl]-4-(pyrrolidin-1-yl)butane-1,4-dione can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized under specific conditions.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: Electrophilic substitution reactions can occur on the indole ring due to its electron-rich nature.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens or nitrating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can lead to the formation of indole-2-carboxylic acid derivatives .
Scientific Research Applications
1-[4-(1H-Indole-2-carbonyl)piperazin-1-yl]-4-(pyrrolidin-1-yl)butane-1,4-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antiviral, anticancer, and antimicrobial activities.
Medicine: Explored for its potential as a therapeutic agent in various diseases.
Mechanism of Action
The mechanism of action of 1-[4-(1H-indole-2-carbonyl)piperazin-1-yl]-4-(pyrrolidin-1-yl)butane-1,4-dione involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind with high affinity to multiple receptors, which can lead to various biological effects. The exact molecular targets and pathways involved depend on the specific biological activity being investigated .
Comparison with Similar Compounds
Similar Compounds
1-(1H-Indole-2-carbonyl)-4-(pyrrolidin-1-yl)butane-1,4-dione: Similar structure but lacks the piperazine ring.
4-(1H-Indole-2-carbonyl)piperazine-2,6-dione: Contains the piperazine ring but lacks the pyrrolidine moiety.
Uniqueness
1-[4-(1H-Indole-2-carbonyl)piperazin-1-yl]-4-(pyrrolidin-1-yl)butane-1,4-dione is unique due to the combination of the indole, piperazine, and pyrrolidine moieties in a single molecule.
Properties
IUPAC Name |
1-[4-(1H-indole-2-carbonyl)piperazin-1-yl]-4-pyrrolidin-1-ylbutane-1,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O3/c26-19(23-9-3-4-10-23)7-8-20(27)24-11-13-25(14-12-24)21(28)18-15-16-5-1-2-6-17(16)22-18/h1-2,5-6,15,22H,3-4,7-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSFYCRRPRDFVPJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CCC(=O)N2CCN(CC2)C(=O)C3=CC4=CC=CC=C4N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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